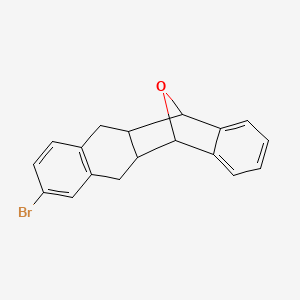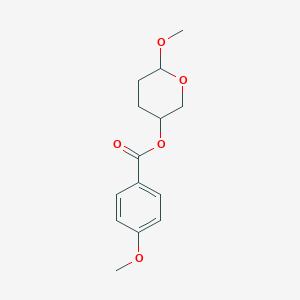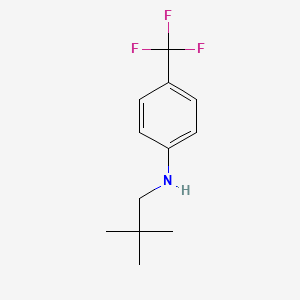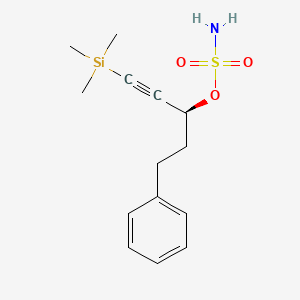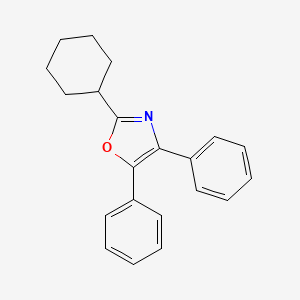
2-Cyclohexyl-4,5-diphenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-4,5-diphenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family This compound features a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4,5-diphenyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using flow chemistry techniques. For instance, the oxidative aromatization of oxazolines to oxazoles can be achieved using commercial manganese dioxide packed in a reactor . This method offers advantages in terms of safety and product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexyl-4,5-diphenyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Substitution: It can participate in substitution reactions, particularly at the nitrogen or oxygen atoms in the oxazole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU are commonly used.
Substitution: Palladium-catalyzed reactions are often employed for arylation and alkenylation of oxazoles.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-Cyclohexyl-4,5
Propriétés
Numéro CAS |
917988-90-0 |
|---|---|
Formule moléculaire |
C21H21NO |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-cyclohexyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C21H21NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
Clé InChI |
STEKQBMLGFPYNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)
![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
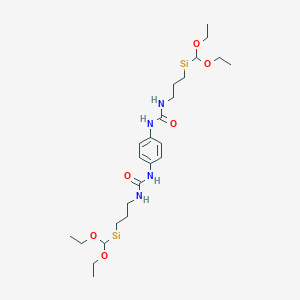
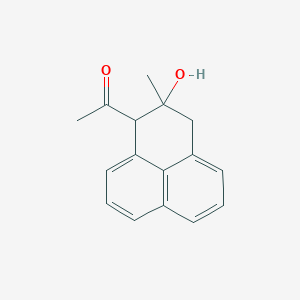

![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
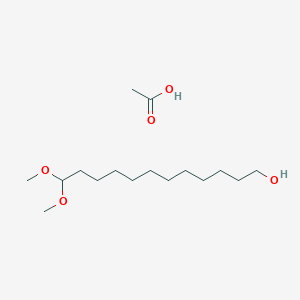
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)
